Molecular Weight Advantage: 1-Thiazol-2-yl-cyclopropanecarboxylic acid Offers a 14–23% Smaller Scaffold Than Dimethyl-Substituted and Benzothiazole Analogs
The target compound has a molecular weight of 169.20 g/mol . By comparison, the dimethyl-substituted analog 2,2-dimethyl-1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid (CAS 2140077-54-7) has a molecular weight of approximately 197 g/mol, representing a ~14% increase [1]. The benzothiazole analog 1-(benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid (CAS 869973-63-7) has a molecular weight of 219.26 g/mol, a ~23% increase . Lower molecular weight is advantageous in fragment-based drug discovery where compliance with the 'Rule of Three' (MW ≤ 300) is important, and every additional atom reduces ligand efficiency metrics.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 169.20 g/mol |
| Comparator Or Baseline | 197 g/mol (2,2-dimethyl analog, CAS 2140077-54-7); 219.26 g/mol (benzothiazole analog, CAS 869973-63-7) |
| Quantified Difference | 14% lower vs. dimethyl analog; 23% lower vs. benzothiazole analog |
| Conditions | Calculated from molecular formulas: C₇H₇NO₂S (target) vs. C₉H₁₁NO₂S (dimethyl analog) vs. C₁₁H₉NO₂S (benzothiazole analog) |
Why This Matters
For procurement in fragment-based screening libraries, the target compound's substantially lower molecular weight translates to improved ligand efficiency metrics per heavy atom, making it a more attractive starting point for lead optimization campaigns than bulkier analogs.
- [1] Chemical database entry for 2,2-dimethyl-1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid (CAS 2140077-54-7). Molecular formula C₉H₁₁NO₂S, molecular weight ~197 g/mol. View Source
